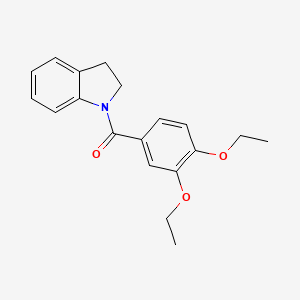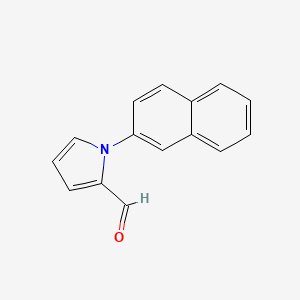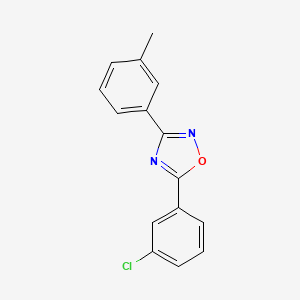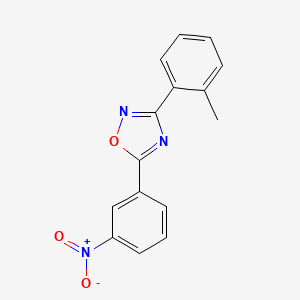
(4,5-dimethoxy-2-nitrobenzyl)methyl(2-phenylethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5-dimethoxy-2-nitrobenzyl)methyl(2-phenylethyl)amine, also known as DMAN, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DMAN belongs to the class of phenethylamines and is structurally similar to the psychedelic drug, mescaline. In
Wirkmechanismus
(4,5-dimethoxy-2-nitrobenzyl)methyl(2-phenylethyl)amine's mechanism of action is not fully understood, but it is believed to act as a partial agonist of the serotonin 2A receptor. This receptor is involved in the regulation of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This compound's affinity for this receptor may contribute to its potential therapeutic properties.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal studies. This compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has also been shown to increase levels of antioxidant enzymes, which may contribute to its potential neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
(4,5-dimethoxy-2-nitrobenzyl)methyl(2-phenylethyl)amine's potential therapeutic properties make it an attractive compound for scientific research. However, its synthesis method requires expertise in organic chemistry, and its effects on humans are not fully understood. This compound's potential side effects and toxicity also need to be further studied before its use in clinical trials.
Zukünftige Richtungen
There are many future directions for the study of (4,5-dimethoxy-2-nitrobenzyl)methyl(2-phenylethyl)amine. Further research is needed to fully understand its mechanism of action and potential therapeutic properties. This compound's potential use as a neuroprotective agent and as a treatment for neurodegenerative diseases should be further explored. Additionally, this compound's effects on other neurotransmitter systems and its potential for abuse should be studied. Overall, this compound's potential as a therapeutic compound makes it an exciting area of research for the scientific community.
Synthesemethoden
The synthesis of (4,5-dimethoxy-2-nitrobenzyl)methyl(2-phenylethyl)amine involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 4,5-dimethoxy-2-nitrobenzyl chloride, which is then reacted with 2-phenylethylamine to form this compound. The purity of this compound can be improved by recrystallization or chromatography techniques.
Wissenschaftliche Forschungsanwendungen
(4,5-dimethoxy-2-nitrobenzyl)methyl(2-phenylethyl)amine has been studied for its potential therapeutic properties in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been studied for its potential use as a neuroprotective agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N-methyl-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-19(10-9-14-7-5-4-6-8-14)13-15-11-17(23-2)18(24-3)12-16(15)20(21)22/h4-8,11-12H,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKOYSBGTMNUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5837524.png)



![2-{[2-(phenylacetyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5837570.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5837581.png)
![N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5837586.png)
![(4-ethoxyphenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5837598.png)
![1-[3-(trifluoromethyl)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B5837605.png)

![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5837616.png)
